3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
CAS No.: 54584-06-4
Cat. No.: VC2902082
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54584-06-4 |
|---|---|
| Molecular Formula | C16H11N3O |
| Molecular Weight | 261.28 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H |
| Standard InChI Key | MMRKZTRRBCSTDD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 |
Introduction
Chemical Structure and Properties
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole is characterized by the fusion of an indole ring system with a 1,3,4-oxadiazole moiety. The indole structure is prevalent in numerous natural products and pharmaceuticals, while the 1,3,4-oxadiazole ring is recognized for its diverse pharmacological activities. The systematic IUPAC name for this compound is 2-(1H-indol-3-yl)-5-phenyl-1,3,4-oxadiazole.
The compound's structural configuration enables it to engage in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed pharmacological effects.
Table 1: Chemical Properties of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole
| Property | Value |
|---|---|
| CAS Number | 54584-06-4 |
| Molecular Formula | C16H11N3O |
| Molecular Weight | 261.28 g/mol |
| InChI | InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)13-10-17-14-9-5-4-8-12(13)14 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CNC4=CC=CC=C43 |
The compound features a phenyl ring attached to the 5-position of the 1,3,4-oxadiazole ring, while the 2-position of the oxadiazole is connected to the 3-position of the indole structure. This unique arrangement contributes to its chemical reactivity and biological activity profile.
Synthesis Methods
The synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves cyclization reactions with appropriate precursors under dehydrating conditions. Several methods have been reported in the literature for the preparation of this compound.
Cyclization Reaction Method
One common synthetic route involves the cyclization of 2-aminobenzohydrazide with benzoic acid derivatives under dehydrating conditions to form the oxadiazole ring. This is followed by the formation of the indole ring through cyclization reactions involving various reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Fischer Indole Synthesis Approach
Another approach utilizes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole moiety. This is then followed by the incorporation of the oxadiazole ring through appropriate coupling reactions .
Academic Research Method
According to research published in the Asian Journal of Chemistry, similar compounds in the same family, specifically 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, were synthesized by reacting oxoacetohydrazide with various aromatic acids in the presence of phosphorus oxychloride. This method could potentially be adapted for the synthesis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole with appropriate modifications .
The synthesis typically yields the final product in moderate to good yields, depending on the specific conditions and reagents employed.
Biological Activities
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole has demonstrated significant biological activities, making it a compound of interest for pharmaceutical research and development.
Antimicrobial Activity
Research indicates that compounds derived from the oxadiazole family, including 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole, exhibit significant antimicrobial properties. Studies have shown that synthesized compounds display promising in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In related research on similar compounds, such as 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, antimicrobial screening was conducted against Bacillus subtillis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Candida albicans. Some derivatives exhibited particularly interesting antimicrobial activity, suggesting potential applications in antibiotic development .
Table 2: Antimicrobial Activity of Related Oxadiazole-Indole Compounds
| Compound | Test Organism | Activity Observation |
|---|---|---|
| 2-methyl-3-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indole | B. subtillis | Moderate activity |
| 2-methyl-3-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indole | S. aureus | Significant activity |
| 2-methyl-3-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indole | P. aeruginosa | Moderate activity |
| 2-methyl-3-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indole | E. coli | Moderate activity |
Research Applications
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole has found applications in various research domains, highlighting its versatility and potential utility.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for the development of novel therapeutic agents. Its dual functionality, combining indole and oxadiazole moieties, makes it an attractive starting point for structure-activity relationship studies and the design of compounds with enhanced pharmacological properties.
Material Science
The compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The conjugated system of the molecule, including both the indole and oxadiazole rings, contributes to its electronic properties, making it suitable for such applications.
Chemical Biology
In chemical biology, 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole can serve as a molecular probe for studying specific biological processes and interactions. Its ability to engage in various non-covalent interactions makes it useful for investigating protein-ligand interactions and other biological phenomena.
Chemical Reactivity
The chemical reactivity of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole is influenced by the functional groups present in its structure, allowing it to participate in various chemical transformations.
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions, particularly at the indole nitrogen or at the 2-position of the indole ring. Oxidation can be carried out using agents such as potassium permanganate or hydrogen peroxide. Similarly, reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, affecting various functional groups within the molecule.
Substitution Reactions
Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings of the compound. The indole ring is particularly susceptible to electrophilic substitution at the 2- and 3-positions, while the phenyl ring can undergo various substitution reactions depending on the reagents and conditions employed.
Complex Formation
The compound can form complexes with various metal ions through coordination via the nitrogen atoms in the oxadiazole ring and the indole moiety. These complexes may exhibit different biological activities compared to the parent compound, representing another avenue for chemical diversification and potential application.
Comparative Analysis with Similar Compounds
A comparative analysis of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole with structurally similar compounds provides insights into structure-activity relationships and potential applications.
Table 3: Comparison with Structurally Similar Compounds
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole | Reference compound | Antimicrobial and potential anticancer activities |
| 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones | Chromenone instead of indole | Different pharmacological profile, often with enhanced fluorescent properties |
| 1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives | Additional triazole ring | Different pharmacological properties, often with enhanced water solubility |
| N-phenyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | Additional acetamide group | Modified biological activity profile, often with enhanced binding to specific targets |
| 2-methyl-3-[5-phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles | Methyl group at position 2 of indole | Modified antimicrobial activity profile |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to its combination of the indole and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and materials science applications.
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